molecular formula C6H4I2 B1346971 1,2-Diiodobenzene CAS No. 615-42-9

1,2-Diiodobenzene

Cat. No. B1346971
CAS RN: 615-42-9
M. Wt: 329.9 g/mol
InChI Key: BBOLNFYSRZVALD-UHFFFAOYSA-N
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Description

1,2-Diiodobenzene is a chemical compound with the empirical formula C6H4I2. It is a clear yellow to brownish liquid . It is used in the Suzuki reaction and in the synthesis of purino [8,9-f] phenanthridines .


Synthesis Analysis

1,2-Diiodobenzene can be synthesized through various methods . One method involves the photolysis of 1,2-diiodobenzene in cyclohexane, furan, benzene, and benzene containing tetraphenylcyclopentadienone .


Molecular Structure Analysis

The molecular structure of 1,2-Diiodobenzene consists of a benzene ring with two iodine atoms attached at the 1 and 2 positions . The molecular weight is 329.90 g/mol .


Chemical Reactions Analysis

1,2-Diiodobenzene is useful for Suzuki reaction . It has been used in the preparation of purino [8,9-f] phenanthridines . It also acts as a precursor for the synthesis of active pharmaceutical ingredients intermediate .


Physical And Chemical Properties Analysis

1,2-Diiodobenzene is a clear yellow to brownish liquid . It has a density of 2.524 g/mL at 25 °C, a boiling point of 152 °C at 15 mmHg, and a refractive index (n20/D) of 1.718 (lit.) .

Safety And Hazards

1,2-Diiodobenzene is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1,2-Diiodobenzene are not detailed in the search results, its use in the synthesis of purino [8,9-f] phenanthridines and as a precursor for the synthesis of active pharmaceutical ingredients intermediate suggest potential applications in pharmaceutical research and development.

properties

IUPAC Name

1,2-diiodobenzene
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InChI

InChI=1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOLNFYSRZVALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060648
Record name Benzene, 1,2-diiodo-
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Molecular Weight

329.90 g/mol
Source PubChem
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Physical Description

Liquid; [MSDSonline]
Record name 1,2-Diiodobenzene
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Vapor Pressure

0.00593 [mmHg]
Record name 1,2-Diiodobenzene
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Product Name

1,2-Diiodobenzene

CAS RN

615-42-9
Record name 1,2-Diiodobenzene
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Record name 1,2-DIIODOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
899
Citations
JA Kampmeier, E Hoffmeister - Journal of the American Chemical …, 1962 - ACS Publications
Communications to the with cold but can red liquid). Anal. Caled, for C4H4O2: C, 57.14; gests a relatively small contribution of Page 1 Oct. Communications to the Editor 3787 wish to report …
Number of citations: 47 pubs.acs.org
RS Glass, MS Singh - Arkivoc, 2005 - arkat-usa.org
The inorganic dithiolate,(µ-S) 2Fe2 (CO) 6 2-, reductively deiodinates trans-1, 2-diiodo-1, 2-diphenylethene to afford diphenylacetylene in 79% yield. Reaction of (µ-S) 2Fe2 (CO) 6 2-…
Number of citations: 9 www.arkat-usa.org
R Trokowski, S Akine… - Chemistry–A European …, 2011 - Wiley Online Library
We designed and synthesized self‐assembled bis‐Pt II dimer 1⋅4 BF 4 with quino[8,7‐b][1,10]phenanthroline as an extended π‐face contact area, which acts as the first artificial …
RV Prajapati, VD Prajapati, VB Purohit… - …, 2022 - Wiley Online Library
A facile synthetic strategy has been established for the microwave‐assisted construction of two C−C bond via regioselective double arylation of imidazo[1,2‐a]pyridines with 1,2‐…
PE Evans, Z Hooshmand, TS Rahman, PA Dowben - Surface Science, 2020 - Elsevier
Evidence of a role of frontier orbital symmetry, in the adsorption process of diiodobenzene on MoS 2 (0001), appears in the huge differences in the rate of adsorption between 1,3-…
Number of citations: 5 www.sciencedirect.com
RM Al‐Zoubi, MS Al‐Zoubi, AH Abazid… - Asian Journal of …, 2015 - Wiley Online Library
A wide range of unique diiodobenzyl alcohol building blocks have been synthesized by regioselective metal‐iodine exchange (MIE) reactions using isopropylmagnesium chloride is …
Number of citations: 11 onlinelibrary.wiley.com
Q Zhou, PJ Carroll, TM Swager - The Journal of Organic …, 1994 - ACS Publications
CeHia) in 45% yield. The highly strained dimeric macrocycle was characterized by an X-ray structure and was found to be very reactive. The dimers undergo a rapid very exothermic …
Number of citations: 302 pubs.acs.org
SB Hendricks, LR Maxwell, VL Mosley… - The Journal of …, 1933 - pubs.aip.org
The crystal structures of 1,3 and 1,4 diiodobenzene were determined from the x‐ray diffraction patterns of single crystals. The separations of the iodine atoms in the molecules were …
Number of citations: 29 pubs.aip.org
X Zhao, M Chen, B Huang, C Yang, Y Gao, W Xia - Synthesis, 2018 - thieme-connect.com
A facile and efficient process for the preparation of various tertiary aminobenzenes and carbazole derivatives via photoinduced cross-coupling of amines with 1,2-diiodobenzene is …
Number of citations: 8 www.thieme-connect.com
J Viger-Gravel, I Korobkov, DL Bryce - … Crystallographica Section E …, 2015 - scripts.iucr.org
Equimolar quantities of tetraethylammonium chloride (Et4NCl) and 3,4,5,6-tetrafluoro-1,2-diiodobenzene (o-DITFB or o-C6F4I2) have been co-crystallized in a solution of …
Number of citations: 9 scripts.iucr.org

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